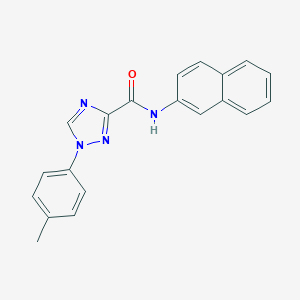
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and proteins. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in the disruption of normal nerve function. Similarly, the compound has been reported to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition leads to a decrease in melanin production, which can be useful in the treatment of hyperpigmentation disorders.
Biochemical and physiological effects:
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, leading to their death. The compound has also been shown to possess significant antioxidant activity, which can be useful in the prevention of various diseases, including cancer and cardiovascular diseases. In addition, 1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been reported to possess significant anti-inflammatory activity, which can be useful in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. The compound is also stable and can be stored for extended periods without significant degradation. However, the compound has some limitations for lab experiments. It is highly insoluble in water, which can make it challenging to work with in aqueous solutions. In addition, the compound has a relatively low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has significant potential for future research. Some possible future directions include:
1. Investigating the compound's potential as a novel anticancer agent and exploring its mechanism of action in cancer cells.
2. Exploring the compound's potential as a neuroprotective agent and investigating its effects on neuronal function and behavior.
3. Investigating the compound's potential as an anti-inflammatory agent and exploring its mechanism of action in inflammatory disorders.
4. Developing new synthetic methods for the compound that can improve its solubility and bioavailability.
5. Investigating the compound's potential as a corrosion inhibitor and exploring its effectiveness in various industrial applications.
Conclusion:
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its potential applications in medicinal chemistry, material science, and agriculture. Its mechanism of action is not fully understood, but it has been shown to possess significant biological activity, including anticancer, antiviral, and antifungal activities. The compound has several advantages for lab experiments, but it also has some limitations. Future research should focus on exploring the compound's potential as a novel therapeutic agent and developing new synthetic methods that can improve its properties.
Méthodes De Synthèse
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through various methods. One of the most common methods is the reaction between 4-methylbenzoyl chloride and 2-naphthylamine in the presence of triethylamine, followed by the reaction with sodium azide and copper(I) iodide. The resulting compound is then treated with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antiviral, and antifungal activities. The compound has also been shown to possess potent inhibitory effects on various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. In addition, 1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been investigated for its potential use as a corrosion inhibitor in the material science field.
Propriétés
Nom du produit |
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Formule moléculaire |
C20H16N4O |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-naphthalen-2-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H16N4O/c1-14-6-10-18(11-7-14)24-13-21-19(23-24)20(25)22-17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3,(H,22,25) |
Clé InChI |
RQWIAEMJPIDTIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278800.png)




![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)






![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)